molecular formula C15H14N2S B1333000 Benzyl-(6-methyl-benzothiazol-2-yl)-amine CAS No. 56406-14-5

Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Cat. No.: B1333000
CAS No.: 56406-14-5
M. Wt: 254.4 g/mol
InChI Key: AHBLYJKTDDCZIG-UHFFFAOYSA-N
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Description

Benzyl-(6-methyl-benzothiazol-2-yl)-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a 6-methyl-benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-(6-methyl-benzothiazol-2-yl)-amine typically involves the condensation of 2-aminothiophenol with benzyl halides in the presence of a base. One common method is as follows:

    Starting Materials: 2-Aminothiophenol and benzyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(6-methyl-benzothiazol-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid.

    Reduction: LiAlH4, NaBH4, ethanol.

    Substitution: Benzyl halides, alkylating agents, bases like NaOH or K2CO3.

Major Products Formed

    Oxidation: Benzyl-(6-methyl-benzothiazol-2-yl)-sulfoxide, Benzyl-(6-methyl-benzothiazol-2-yl)-sulfone.

    Reduction: this compound derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzyl-(6-methyl-benzothiazol-2-yl)-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl-(6-methyl-benzothiazol-2-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic function. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: A structurally similar compound with a methyl group at the 2-position of the benzothiazole ring.

    Benzothiazole: The parent compound without any substituents.

    Benzyl-benzothiazole: A compound with a benzyl group attached to the benzothiazole ring.

Uniqueness

Benzyl-(6-methyl-benzothiazol-2-yl)-amine is unique due to the presence of both a benzyl group and a methyl group on the benzothiazole ring

Properties

IUPAC Name

N-benzyl-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBLYJKTDDCZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368267
Record name Benzyl-(6-methyl-benzothiazol-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56406-14-5
Record name Benzyl-(6-methyl-benzothiazol-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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